2-(1-Phenethyl-piperidin-4-YL)-ethylamine
Description
2-(1-Phenethyl-piperidin-4-YL)-ethylamine is a piperidine derivative featuring a phenethyl group attached to the piperidine nitrogen and an ethylamine moiety at the 4-position of the ring. Piperidine-based compounds are known for their versatility in targeting central nervous system (CNS) receptors, including dopamine, serotonin, and sigma receptors, due to their ability to modulate ligand-receptor interactions . The phenethyl substituent in this compound likely enhances lipophilicity and receptor binding affinity compared to smaller alkyl or aromatic groups, as seen in related molecules .
Properties
IUPAC Name |
2-[1-(2-phenylethyl)piperidin-4-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c16-10-6-15-8-12-17(13-9-15)11-7-14-4-2-1-3-5-14/h1-5,15H,6-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPXMJJBHKMWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenethyl-piperidin-4-YL)-ethylamine typically involves the reaction of piperidine derivatives with phenethyl halides under controlled conditions. One common method involves the alkylation of piperidine with phenethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenethyl-piperidin-4-YL)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2-(1-Phenethyl-piperidin-4-YL)-ethylamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Phenethyl-piperidin-4-YL)-ethylamine involves its interaction with specific molecular targets in the body. It is believed to act on opioid receptors, similar to other fentanyl analogs, leading to analgesic effects. The compound binds to these receptors, modulating the release of neurotransmitters and altering pain perception pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-(1-Phenethyl-piperidin-4-YL)-ethylamine with its structural analogs:
Key Observations:
- Lipophilicity : The phenethyl group in the target compound increases LogP compared to benzyl (C14H22N2) or dimethyl (C9H21N3) analogs, enhancing membrane permeability .
- Receptor Binding : Phenethyl-substituted piperidines are associated with stronger interactions at serotonin and sigma receptors than benzyl derivatives .
- Polarity: Ethyl 2-(piperidin-4-yl)acetate (C9H17NO2) exhibits higher polarity due to its ester group, limiting CNS penetration unless metabolized .
Biological Activity
2-(1-Phenethyl-piperidin-4-YL)-ethylamine, also known as a derivative of the piperidine class, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its interactions with neurotransmitter systems, particularly in the context of opioid and dopamine receptor modulation.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H24N2
- Molecular Weight : 260.39 g/mol
- IUPAC Name : 2-(1-phenethylpiperidin-4-yl)ethanamine
This compound features a piperidine ring, which is known for its ability to interact with various receptors in the central nervous system.
The biological activity of this compound is primarily attributed to its ability to bind to and modulate the activity of neurotransmitter receptors. Studies suggest that it may exhibit:
- Dopaminergic Activity : The compound may enhance dopaminergic signaling, which could have implications for mood regulation and reward pathways.
- Opioid Receptor Interaction : It has been suggested that this compound could interact with opioid receptors, potentially influencing analgesic pathways and addiction mechanisms.
In Vitro Studies
Research has demonstrated that this compound can influence neuronal activity. For instance, it has been shown to modulate neurotransmitter release in neuronal cultures, suggesting a role in synaptic transmission.
In Vivo Studies
Animal studies have indicated that administration of this compound can produce effects similar to those of traditional opioids, including analgesia and sedation. These effects were observed at specific doses, highlighting the importance of dosage in eliciting desired pharmacological outcomes.
Case Studies
Several case studies have explored the implications of this compound in therapeutic contexts:
- Pain Management : A study involving rodent models indicated that this compound significantly reduced pain responses in subjects exposed to nociceptive stimuli.
- Addiction Potential : Another study examined the potential for abuse associated with this compound, finding that it produced reward-related behaviors in animal models, akin to those seen with other opioids.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Type | Primary Activity |
|---|---|---|
| Fentanyl | Synthetic Opioid | Potent analgesic |
| Buprenorphine | Partial Agonist | Analgesic with ceiling effect |
| 2-Amino-5-methylphenylpiperidine | Piperidine Derivative | Dopaminergic effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
